molecular formula C19H22N4O2S B2993460 2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209348-45-7

2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2993460
CAS No.: 1209348-45-7
M. Wt: 370.47
InChI Key: RXQGNBLVEZSYHD-UHFFFAOYSA-N
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Description

2-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole ( 1209348-45-7) is a synthetic small molecule featuring a benzimidazole core linked to a 2,4-dimethylphenyl-sulfonyl substituted piperazine. This specific structure places it within a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery research . The molecular formula is C19H22N4O2S, with a molecular weight of 370.5 g/mol . This compound is designed as a key chemical tool for researchers investigating the structure-activity relationships (SAR) of heterocyclic compounds. The benzimidazole scaffold is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . The incorporation of a phenylsulfonylpiperazine moiety, a functional group present in several therapeutically active compounds, further enhances its research value, particularly in the exploration of new agents for central nervous system (CNS) and inflammatory conditions . Scientific literature indicates that structurally analogous benzimidazole-piperazine hybrids have demonstrated a range of pharmacological activities in research models, including notable anxiolytic effects in preclinical studies, serving as valuable reference points for this compound's potential applications . Our product is supplied with guaranteed high purity and stability, intended for Research Use Only . It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can utilize this compound for hit-to-lead optimization, mechanism-of-action studies, and as a building block for the synthesis of more complex chemical entities.

Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-14-7-8-18(15(2)13-14)26(24,25)23-11-9-22(10-12-23)19-20-16-5-3-4-6-17(16)21-19/h3-8,13H,9-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQGNBLVEZSYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a synthetic derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S with a molecular weight of 398.48 g/mol. The structure features several key functional groups including a sulfonyl group, a piperazine ring, and a benzimidazole moiety. These structural elements contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:

  • Inhibition of Mycobacterium tuberculosis : Research indicates that compounds similar to this one may interfere with the cell wall biosynthesis of Mycobacterium tuberculosis, leading to inhibition of bacterial growth and survival.
  • Interaction with Protein Targets : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may modulate neurotransmitter receptors, while the benzimidazole structure can engage in π-π stacking interactions with nucleic acids .

Antimicrobial Activity

The compound has shown promising results in preliminary screenings for antimicrobial activity against various pathogens, particularly Mycobacterium tuberculosis. Several studies have confirmed that derivatives of benzimidazole exhibit significant anti-tubercular properties, suggesting that this compound could be a candidate for further development in treating tuberculosis .

Antitumor Activity

Recent studies have explored the anticancer potential of benzimidazole derivatives. For instance, compounds containing similar structural motifs have shown cytotoxic effects against cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds were found to be lower than those for standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring significantly affects the potency against various biological targets. For example, substituents at specific positions on the piperazine or benzimidazole rings can enhance or diminish the compound's activity .
  • Hydrophobic Interactions : Compounds with hydrophobic substituents at strategic positions demonstrated increased binding affinity to their targets, which correlates with enhanced biological activity .

Case Studies

  • Anti-Tubercular Screening : In a study screening various imidazole and pyrazole derivatives for anti-tubercular activity, several compounds exhibited over 90% inhibition of Mycobacterium tuberculosis growth. This suggests that structurally related compounds may have similar efficacy .
  • Cytotoxicity Assays : A series of benzimidazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Several compounds showed significant cytotoxicity with IC50 values comparable to doxorubicin, highlighting their potential as new therapeutic agents in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following table compares the target compound with structurally related benzimidazole derivatives, emphasizing substituent effects on activity and physicochemical properties:

Compound Name Key Structural Features Pharmacological Target/Activity Metabolic Stability Notes Reference ID
Target Compound : 2-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole 2,4-Dimethylphenylsulfonyl-piperazine linked to benzimidazole Potential CNS/5HT6 modulation (inferred from SAM-760) Enhanced steric hindrance may reduce CYP3A4-mediated metabolism
SAM-760 : 2-Methyl-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-benzo[d]imidazole Phenylsulfonyl-piperazine; lacks methyl groups 5HT6 receptor antagonist Susceptible to ketoconazole-mediated CYP3A4 inhibition
Sildenafil Analogs : 2-{5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}-1H-benzo[d]imidazole Ethylpiperazine-sulfonyl; methoxyphenyl Phosphodiesterase (PDE) inhibition (erectile dysfunction) Piperazine sulfonamide enhances solubility and target affinity
Omeprazole : (RS)-5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl)-1H-benzo[d]imidazole Pyridinylmethylsulfinyl; methoxy groups Proton pump inhibitor (PPI) for gastric acid suppression Sulfoxide metabolism critical for prodrug activation
Compound 9c : 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Triazole-thiazole-acetamide; bromophenyl Anticancer (docking studies suggest kinase inhibition) Bromine substitution may increase molecular weight and reduce clearance

Key Structural and Functional Differences

  • Sulfonyl vs. This may limit its utility as a PPI but expand applications in CNS or oncology .
  • Substituent Effects : The 2,4-dimethylphenyl group in the target compound confers greater steric bulk compared to SAM-760’s unsubstituted phenyl ring. This modification could enhance selectivity for 5HT6 receptors or other targets by minimizing off-target binding .
  • Piperazine Linkage : Piperazine sulfonamides (e.g., sildenafil analogs) exhibit improved solubility and binding to PDEs. The target compound’s piperazine-sulfonyl moiety may similarly enhance interactions with charged residues in enzyme active sites .

Metabolic and Pharmacokinetic Considerations

  • The 2,4-dimethylphenyl group in the target compound may reduce CYP3A4-mediated metabolism compared to SAM-760, which undergoes significant sulfonamide cleavage in the presence of ketoconazole .

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